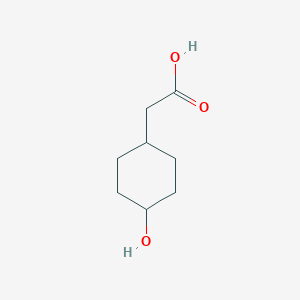

2-(4-Hydroxycyclohexyl)acetic acid

Description

Cis-4-Hydroxycyclohexylacetic acid is a cycloalkane.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxycyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7,9H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTAAUJNHYWOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80988271 | |

| Record name | (4-Hydroxycyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80988271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | cis-4-Hydroxycyclohexylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68592-23-4, 99799-09-4, 68592-22-3 | |

| Record name | (4-Hydroxycyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80988271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Hydroxycyclohexyl)acetic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-Hydroxycyclohexylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Properties and Analysis of 2-(4-Hydroxycyclohexyl)acetic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Hydroxycyclohexyl)acetic acid is a bifunctional organic molecule featuring a cyclohexane scaffold. Its importance spans from being a key biomarker in the metabolic disorder hawkinsinuria to a structural motif of interest in medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, stereoisomerism, chemical reactivity, and biological significance. Furthermore, it details robust analytical methodologies for its identification, quantification, and characterization, offering field-proven insights into experimental design and execution for researchers engaged in its study.

Physicochemical Properties and Molecular Identification

This compound is an alicyclic compound characterized by a hydroxyl group and a carboxymethyl group attached to a cyclohexane ring. These functional groups dictate its chemical behavior, polarity, and potential for biological interactions.

Molecular Identifiers and Stereochemistry

A critical aspect of this compound is its stereochemistry. The relative orientation of the hydroxyl and acetic acid groups gives rise to cis and trans diastereomers, each with unique CAS Registry Numbers and potentially different physical and biological properties. The general CAS number often refers to a mixture of these isomers.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₁₄O₃ | [1][2][3] |

| Molecular Weight | 158.20 g/mol | [2][4] |

| CAS Number (cis/trans mixture) | 99799-09-4 | [2][3][4][5] |

| CAS Number (cis-isomer) | 68592-22-3 | [6][7] |

| CAS Number (trans-isomer) | 68592-23-4 | [8][9] |

| Synonyms | 4-Hydroxycyclohexaneacetic acid, (4-Hydroxy-cyclohexyl)-acetic acid | [1][2] |

| Physical Form | Solid | [5] |

Physical Properties

The compound's ability to form hydrogen bonds via its hydroxyl and carboxylic acid groups results in a relatively high boiling point and contributes to its solubility characteristics.[1]

| Property | Value | Source(s) |

| Boiling Point | 326.4 °C (at 760 mmHg) | |

| Purity | Commercially available in various purities (e.g., 95%, ≥98%) | [4][5][8] |

| Storage | Store at room temperature in a dry, tightly sealed container | [5][6] |

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two primary functional groups.[1]

-

Carboxylic Acid Group (-COOH): This group behaves as a typical weak acid, capable of deprotonation to form carboxylate salts in the presence of a base. It can readily undergo esterification with alcohols under acidic conditions.

-

Hydroxyl Group (-OH): As a secondary alcohol, this group can be oxidized to a ketone (4-oxocyclohexyl)acetic acid. It can also participate in esterification or etherification reactions.

Due to its stable cyclohexane backbone, the molecule is not prone to degradation under standard laboratory conditions, but it should be stored away from strong oxidizing agents.

Biological Significance and Activity

While a seemingly simple molecule, this compound holds relevance in both human metabolic pathways and pharmacological research.

Role in Human Metabolism: Hawkinsinuria

Both cis- and trans-4-hydroxycyclohexylacetic acid are known metabolites that accumulate in individuals with hawkinsinuria, a rare, autosomal dominant inborn error of tyrosine metabolism.[9][10][11] This disorder is caused by a mutation in the gene for the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD).[12][13][14] The defective enzyme leads to the formation of a reactive intermediate that is detoxified, in part, to form hawkinsin and other metabolites, including the title compound.[11][12] Its presence in urine is therefore a key diagnostic marker for the condition.[10][14]

Caption: A standard workflow for the analysis of this compound by HPLC.

Protocol 4.2: Volatility Enhancement for Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: Due to the non-volatile nature of the carboxylic acid and hydroxyl groups, direct GC analysis is not feasible. [15]Chemical derivatization is required to convert these polar functional groups into more volatile and thermally stable esters and ethers (e.g., silyl ethers/esters), allowing the compound to traverse the GC column. [16][17]This technique is highly sensitive and provides excellent structural information through mass spectral fragmentation.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound into a GC vial. If in a biological matrix, perform a liquid-liquid or solid-phase extraction first. Ensure the sample is completely dry, as silylating reagents are moisture-sensitive. [17]2. Derivatization Reagent: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine or acetonitrile.

-

Reaction: Add 100 µL of the derivatization reagent to the dry sample. Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete reaction.

-

GC-MS Parameters:

-

Column: A nonpolar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is appropriate for separating the derivatized analyte.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Use Electron Ionization (EI) at 70 eV. Scan from m/z 50 to 500.

-

-

Data Analysis: Identify the derivatized compound by its retention time and the characteristic mass spectrum of its silylated derivative.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |

| Health Hazards | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

(Source:)[5]

Handling and First Aid:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [18]* Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). [18]* Skin Contact: If contact occurs, immediately wash the affected area with soap and plenty of water. [18]* Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [5]* Spills: In case of a spill, contain the material using an inert absorbent and dispose of it as chemical waste according to local regulations.

Conclusion

This compound is a molecule of dual identity. It is a critical metabolite in the diagnosis of the metabolic disorder hawkinsinuria and a valuable structural scaffold for the development of novel therapeutics targeting enzymes like HDACs and receptors such as EP4. Its proper study requires a nuanced understanding of its stereochemistry and the application of robust analytical techniques. The methodologies and data presented in this guide provide a solid foundation for researchers to confidently handle, analyze, and explore the full potential of this versatile compound.

References

Sources

- 1. This compound (68592-22-3) for sale [vulcanchem.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. americanelements.com [americanelements.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 99799-09-4 [sigmaaldrich.com]

- 6. cis-2-(4-hydroxycyclohexyl)acetic acid;68592-22-3, CasNo.68592-22-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 7. hmdb.ca [hmdb.ca]

- 8. 2-(trans-4-Hydroxycyclohexyl)acetic acid 95% | CAS: 68592-23-4 | AChemBlock [achemblock.com]

- 9. hmdb.ca [hmdb.ca]

- 10. Hawkinsinuria | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hawkinsinuria - Wikipedia [en.wikipedia.org]

- 13. Mutations in the 4-hydroxyphenylpyruvic acid dioxygenase gene are responsible for tyrosinemia type III and hawkinsinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. metabolicsupportuk.org [metabolicsupportuk.org]

- 15. diverdi.colostate.edu [diverdi.colostate.edu]

- 16. youtube.com [youtube.com]

- 17. scispace.com [scispace.com]

- 18. fishersci.ca [fishersci.ca]

An In-Depth Technical Guide to 2-(4-Hydroxycyclohexyl)acetic Acid (CAS: 99799-09-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxycyclohexyl)acetic acid, with the CAS number 99799-09-4, is a bifunctional organic molecule featuring a cyclohexane ring substituted with a hydroxyl group and an acetic acid moiety.[1][2] This compound, existing as both cis and trans stereoisomers, has garnered significant interest in the pharmaceutical industry, primarily as a key intermediate in the synthesis of the anticonvulsant drug Gabapentin.[3] Beyond its role as a synthetic building block, emerging research suggests its potential as a histone deacetylase (HDAC) inhibitor, opening avenues for its exploration in oncology and other therapeutic areas. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, characterization data, and a discussion of its current and potential applications in drug development.

Physicochemical Properties and Structural Elucidation

This compound is a white to light yellow crystalline powder. Its molecular structure, consisting of both a hydrophilic hydroxyl and a carboxylic acid group, as well as a lipophilic cyclohexane ring, imparts it with distinct solubility and reactivity characteristics.[1]

Key Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 99799-09-4 | [2] |

| Molecular Formula | C₈H₁₄O₃ | [2] |

| Molecular Weight | 158.19 g/mol | |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-Hydroxycyclohexaneacetic acid, (4-Hydroxy-cyclohexyl)-acetic acid | [4] |

| Boiling Point | 326.4 °C | |

| Appearance | White to Light yellow powder to crystal |

Stereochemistry

The presence of two substituents on the cyclohexane ring gives rise to cis and trans diastereomers. The spatial arrangement of the hydroxyl and acetic acid groups relative to the plane of the cyclohexane ring significantly influences the molecule's physical properties and its interaction with biological targets. The cis isomer has both substituents on the same side of the ring, while the trans isomer has them on opposite sides. The separation and selective synthesis of these isomers are critical for specific applications, particularly in drug development where stereochemistry dictates pharmacological activity.

Synthesis of this compound

The most industrially viable and scalable synthesis of this compound involves the catalytic hydrogenation of 4-hydroxyphenylacetic acid. This method allows for the reduction of the aromatic ring to a cyclohexane ring. The choice of catalyst and reaction conditions is crucial for achieving high yield and, importantly, for controlling the stereoselectivity of the product. Rhodium-based catalysts, particularly on an alumina support, have shown high efficacy in the hydrogenation of aromatic rings, often favoring the formation of the cis isomer under specific conditions.

Experimental Protocol: Catalytic Hydrogenation of 4-Hydroxyphenylacetic Acid

This protocol details a robust method for the synthesis of this compound, with an emphasis on achieving good stereoselectivity towards the cis isomer.

Materials:

-

4-Hydroxyphenylacetic acid

-

5% Rhodium on Alumina (Rh/Al₂O₃) catalyst

-

Glacial Acetic Acid (solvent)

-

High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

-

Hydrogen gas (high purity)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

Crystallization dish

Step-by-Step Methodology:

-

Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and properly assembled according to the manufacturer's instructions.

-

Charging the Reactor: In the reactor vessel, combine 4-hydroxyphenylacetic acid and the 5% Rhodium on Alumina catalyst. A typical catalyst loading is 5-10% by weight relative to the starting material.

-

Solvent Addition: Add glacial acetic acid as the solvent. The amount should be sufficient to dissolve the starting material and create a slurry that can be effectively stirred.

-

Purging the System: Seal the reactor and purge the system multiple times with an inert gas, such as nitrogen, to remove any residual air. Following the inert gas purge, purge the system with hydrogen gas.

-

Hydrogenation Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi). Begin stirring and heat the reactor to the target temperature (e.g., 50-80 °C). The reaction is typically monitored by the uptake of hydrogen. The choice of lower temperatures and specific rhodium catalysts often favors the formation of the cis isomer.

-

Reaction Completion and Cooldown: Once the hydrogen uptake ceases, indicating the completion of the reaction, stop the heating and allow the reactor to cool to room temperature.

-

Depressurization and Catalyst Removal: Carefully vent the excess hydrogen gas from the reactor. Open the reactor and filter the reaction mixture through a pad of Celite to remove the heterogeneous rhodium catalyst. Wash the catalyst pad with a small amount of glacial acetic acid to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and the washings and remove the glacial acetic acid under reduced pressure using a rotary evaporator.

-

Crystallization and Isolation: The resulting crude product can be purified by crystallization from a suitable solvent system, such as water or an ethyl acetate/hexane mixture, to yield this compound as a white crystalline solid.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Causality of Experimental Choices:

-

Catalyst: Rhodium on alumina is chosen for its high activity and selectivity in aromatic ring hydrogenation. The alumina support provides a high surface area for the catalyst, and rhodium is known to be effective under milder conditions compared to other catalysts like Raney Nickel, which can sometimes lead to over-reduction or side reactions.

-

Solvent: Glacial acetic acid is an effective solvent for the starting material and is stable under the hydrogenation conditions. Its acidic nature can also help in maintaining the catalyst's activity.

-

Pressure and Temperature: The chosen pressure and temperature are a balance between achieving a reasonable reaction rate and maintaining selectivity. Higher pressures and temperatures can lead to a faster reaction but may also result in a loss of stereoselectivity and the formation of byproducts.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, allowing for the differentiation between the cis and trans isomers.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the cyclohexane ring, the alpha-protons of the acetic acid moiety, and the hydroxyl proton. The coupling constants and chemical shifts of the cyclohexane ring protons can be used to determine the stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule. Predicted ¹³C NMR data for the cis isomer suggests distinct chemical shifts for the carbons of the cyclohexane ring and the acetic acid group.

Predicted NMR Data (cis-isomer in D₂O):

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | Varies for cyclohexane protons, ~2.2 ppm for -CH₂COOH |

| ¹³C | ~180 ppm (C=O), ~70 ppm (C-OH), ~40 ppm (-CH₂COOH), 25-35 ppm (other cyclohexane carbons) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

-

A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ for the carboxylic acid hydroxyl group, which will overlap with the C-H stretching vibrations.

-

A sharp and strong C=O stretching band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.

-

A C-O stretching band for the alcohol and carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI), the molecule is expected to show a prominent ion corresponding to [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.

Applications in Drug Development

Intermediate for Gabapentin Synthesis

The primary application of this compound is as a crucial intermediate in the synthesis of Gabapentin, a widely prescribed medication for the treatment of epilepsy and neuropathic pain. The synthesis of Gabapentin from this intermediate typically involves the conversion of the carboxylic acid to an amine, often via a Curtius or Hofmann rearrangement.

Potential as a Histone Deacetylase (HDAC) Inhibitor

Recent studies have highlighted the potential of this compound and its derivatives as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. The aberrant activity of HDACs is implicated in various diseases, including cancer. By inhibiting HDACs, these compounds can induce the acetylation of histones, leading to a more open chromatin structure and the expression of tumor suppressor genes. This potential therapeutic application warrants further investigation and could expand the utility of this molecule beyond its role as a synthetic intermediate.

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[5][6]

GHS Hazard Statements: H315, H319, H335[6]

Precautionary Statements: P261, P264, P280, P302+P352, P304+P340, P305+P351+P338[5]

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile molecule with established importance in the pharmaceutical industry as a key intermediate for Gabapentin. The synthetic route via catalytic hydrogenation of 4-hydroxyphenylacetic acid is a robust and scalable method. Furthermore, its emerging potential as an HDAC inhibitor suggests that its therapeutic applications may extend beyond its current use. This guide provides a solid foundation for researchers and drug development professionals working with this compound, from its synthesis and characterization to its potential applications. Further research into its biological activities and the development of stereoselective synthetic methods will undoubtedly continue to expand its significance in medicinal chemistry.

References

-

PubChem. 4-Hydroxycyclohexyl acetate. [Link]

-

ResearchGate. Figure S2 . 13 C NMR spectrum of 4-hydroxycyclohexyl -2-propylpentanoate [ 1 ]. [Link]

-

LookChem. cis-2-(4-hydroxycyclohexyl)acetic acid. [Link]

- Google Patents. US4337355A - Process for preparing 4-hydroxyphenylacetic acid.

-

IRIS. A Low Rhodium Content Smart Catalyst for Hydrogenation and Hydroformylation Reactions. [Link]

-

Human Metabolome Database. Showing metabocard for cis-4-Hydroxycyclohexylacetic acid (HMDB0000451). [Link]

-

American Elements. This compound. [Link]

-

NIST WebBook. Acetic acid. [Link]

-

ResearchGate. Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. [Link]

-

Wiley-VCH. Rhodium-Catalyzed Asymmetric Hydrogenation. [Link]

- Google Patents. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.

-

ResearchGate. FT-IR spectrum of the acetic acid. [Link]

-

Chemical Society Reviews (RSC Publishing). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. [Link]

-

The Royal Society of Chemistry. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. [Link]

- Google Patents.

-

Semantic Scholar. HPTLC and ATR/FTIR Characterization of Antioxidants in Different Rosemary Extracts. [Link]

-

NIH. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]

-

Purdue e-Pubs. Catalytic homogeneous hydrogenation of olefins using N-heterocyclic carbene complexes of rhodium and iridium. [Link]

-

European Journal of Chemistry. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. [Link]

-

MSU Chemistry. HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. [Link]

-

Catalytic hydro-deoxygenation of acetic acid, 4-ethylguaiacol, and furfural

P/HZSM-5 catalysts. [Link] -

NIH. Rhodium-catalyzed atropodivergent hydroamination of alkynes by leveraging two potential enantiodetermining steps. [Link]

-

ScholarWorks at WMU. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. [Link]

-

NIH. Design and Understanding of Adaptive Hydrogenation Catalysts Triggered by the H2/CO2–Formic Acid Equilibrium. [Link]

-

NIH. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

PubChem. cis-2-Carboxycyclohexyl-acetic acid. [Link]

-

The Royal Society of Chemistry. S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

-

The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

Sources

- 1. iris.unive.it [iris.unive.it]

- 2. americanelements.com [americanelements.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. 4-Hydroxycyclohexyl acetate | C8H14O3 | CID 556677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-(4-Hydroxycyclohexyl)acetic acid.

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Hydroxycyclohexyl)acetic acid

Introduction

This compound is a bifunctional organic compound featuring a cyclohexane core substituted with a hydroxyl group and an acetic acid moiety.[1] This unique structure, possessing both a hydrogen bond donor/acceptor (hydroxyl) and an acidic group (carboxylic acid), makes it a valuable building block in medicinal chemistry and materials science. Its presence in the Human Metabolome Database suggests its relevance in biological systems. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signatures, and standardized protocols for its characterization, designed to equip researchers with the foundational knowledge required for its effective application.

Chemical Identity and Structure

Accurate identification is paramount in scientific research. This compound is cataloged across multiple chemical databases, ensuring its unambiguous identification.

Chemical Identifiers

The compound is identified by several standard numbering systems, with different CAS Numbers often assigned to the mixture of isomers versus specific stereoisomers.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₈H₁₄O₃ | [1][2][3] |

| Molecular Weight | 158.20 g/mol | [1][2][4] |

| CAS Number (cis/trans mixture) | 99799-09-4 | [1][2][3] |

| CAS Number (cis-isomer) | 68592-22-3 | [1] |

| CAS Number (trans-isomer) | 68592-23-4 | |

| PubChem CID | 12702257 | [1][3] |

| InChI Key | ALTAAUJNHYWOGS-UHFFFAOYSA-N | [1][3] |

Molecular Structure

The molecule's functionality is dictated by its three primary components: a cyclohexane ring, a hydroxyl group, and a carboxylic acid group.[1] This structure imparts both hydrophilic and hydrophobic characteristics.

Caption: Core structure of this compound.

Stereoisomerism

The substitution pattern on the cyclohexane ring gives rise to cis and trans stereoisomers. In the cis isomer, the acetic acid and hydroxyl groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. This stereochemical difference can significantly influence physical properties and biological activity, as the spatial arrangement affects how the molecule interacts with other molecules or biological targets.[1]

Caption: Stereoisomers of this compound.

Physicochemical Properties

The interplay of the functional groups defines the compound's behavior in various chemical environments. The properties listed below are a combination of experimental and predicted values found in chemical databases.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Boiling Point | 326.4 °C at 760 mmHg | [3] |

| Density | 1.166 g/cm³ | [3] |

| Water Solubility | Predicted: 27.1 g/L | |

| pKa (Strongest Acidic) | Predicted: 4.65 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| LogP (Octanol-Water Partition Coefficient) | Predicted: 0.69 - 0.93 |

Discussion of Properties:

-

Acidity (pKa): The predicted pKa of 4.65 is characteristic of a simple carboxylic acid. This indicates it is a weak acid that will be predominantly in its deprotonated (carboxylate) form at physiological pH (~7.4).

-

Solubility: The molecule is predicted to be soluble in water. This is a direct consequence of the polar hydroxyl and carboxylic acid groups, which can engage in hydrogen bonding with water molecules. Its solubility is expected to be pH-dependent, increasing significantly in basic solutions due to the formation of the more polar carboxylate salt.

-

Lipophilicity (LogP): The predicted LogP values are relatively low, suggesting a preference for hydrophilic environments over lipophilic ones. This is consistent with the presence of two highly polar functional groups.

Chemical Reactivity and Stability

The reactivity is dominated by its two functional groups.

-

Carboxylic Acid Group: This group undergoes typical reactions of carboxylic acids, such as:

-

Acid-Base Reactions: Forms salts with bases.[1]

-

Esterification: Reacts with alcohols under acidic conditions to form esters.

-

Amide Formation: Can be converted to an acid chloride or activated with coupling reagents to react with amines, forming amides.

-

-

Hydroxyl Group: The secondary alcohol can participate in:

Stability and Storage: The compound should be stored in a dry, sealed container at room temperature.[4] It is a stable molecule but should be kept away from strong oxidizing agents and strong bases.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show two highly characteristic absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹.[5] This broadness is due to strong hydrogen bonding between molecules in a dimeric form.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710 and 1760 cm⁻¹.[5] Dimeric, hydrogen-bonded acids typically absorb around 1710 cm⁻¹.[5]

-

O-H Stretch (Alcohol): A broad absorption around 3200-3600 cm⁻¹, which may be partially obscured by the much broader carboxylic acid O-H band.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-COOH Proton: A highly deshielded, broad singlet appearing far downfield, typically between 10-13 ppm.[6][8] Its chemical shift is concentration-dependent.[5]

-

-CH₂- (alpha to COOH): A doublet or multiplet around 2.2-2.5 ppm.

-

Cyclohexane Protons (-CH- and -CH₂-): A complex series of multiplets in the aliphatic region, approximately 1.0-2.0 ppm.

-

-CH-OH Proton: A multiplet whose chemical shift would depend on the solvent and concentration, typically 3.5-4.5 ppm.

-

-

¹³C NMR:

Mass Spectrometry

In mass spectrometry, carboxylic acids often exhibit characteristic fragmentation patterns, including the sequential loss of the hydroxyl group (17 amu) and then the carbonyl group (28 amu).[8] The molecular ion peak (M⁺) would be expected at m/z = 158.

Experimental Protocols for Property Determination

The following sections describe standardized, reliable methods for determining key physicochemical properties.

Protocol: Determination of Aqueous Solubility

This protocol outlines a common method for determining the solubility of an organic acid. The principle relies on creating a saturated solution and quantifying the dissolved compound.

Caption: Workflow for pKa determination via titration.

Step-by-Step Methodology: [9][10]1. System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.00 and 7.00) to ensure accurate measurements. 2. Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-10 mM) in deionized water. To ensure a controlled environment, purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration. [9]3. Initial Acidification: Add a small amount of standardized strong acid (e.g., 0.1 M HCl) to the solution to fully protonate the carboxylic acid, starting the titration from a low pH. 4. Titration: Place the solution on a magnetic stirrer and immerse the calibrated pH electrode. Add standardized strong base (e.g., 0.1 M NaOH) in small, precise increments. 5. Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. 6. Data Analysis: Plot the recorded pH values against the volume of NaOH added. This will generate a sigmoidal titration curve. The inflection point of this curve represents the equivalence point. The pKa is the pH at the point where exactly half of the volume of NaOH required to reach the equivalence point has been added. [11]7. Validation: For robust and trustworthy data, perform the titration in triplicate to calculate an average pKa and standard deviation. [9]

Applications in Research and Development

The structural motifs within this compound make it a relevant molecule for drug discovery. It has been investigated for its potential as a histone deacetylase (HDAC) inhibitor and for its effects on hematopoiesis (the formation of blood cells). More broadly, its bifunctional nature allows it to serve as a versatile linker or scaffold in the synthesis of more complex molecules, where the cyclohexane ring provides a rigid, non-aromatic core.

Conclusion

This compound is a well-defined chemical entity with properties governed by its hydroxyl and carboxylic acid functional groups. Its stereochemistry, predictable reactivity, and hydrophilic nature make it a useful tool for scientific research. The established spectroscopic characteristics and analytical protocols described in this guide provide a solid framework for its reliable identification, characterization, and application in laboratory settings, particularly in the fields of synthetic and medicinal chemistry.

References

-

This compound | CAS 99799-09-4 | AMERICAN ELEMENTS ®. (n.d.). American Elements. Retrieved January 6, 2026, from [Link]

-

Showing metabocard for cis-4-Hydroxycyclohexylacetic acid (HMDB0000451). (n.d.). Human Metabolome Database. Retrieved January 6, 2026, from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives | Organic Chemistry Class Notes. (n.d.). Fiveable. Retrieved January 6, 2026, from [Link]

-

Showing metabocard for trans-4-Hydroxycyclohexylacetic acid (HMDB0000909). (2005, November 16). Human Metabolome Database. Retrieved January 6, 2026, from [Link]

-

Unraveling Carboxylic Acid Secrets: How IR Spectra Decodes Molecular Insights. (2025, July 23). Elveflow. Retrieved January 6, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved January 6, 2026, from [Link]

-

Spectroscopy of Carboxylic Acids - Oregon State University. (n.d.). Oregon State University. Retrieved January 6, 2026, from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. (n.d.). OERTX. Retrieved January 6, 2026, from [Link]

-

2-(4-Hydroxycyclohexyl)acetate | C8H13O3- | CID 20848973 - PubChem. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 6, 2026, from [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.). Scribd. Retrieved January 6, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (2013, August 8). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Determination of pKa using the half-volume method: A laboratory experiment | Journal of Chemical Education - ACS Publications. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). ECETOC. Retrieved January 6, 2026, from [Link]

-

Experiment 2 # Solubility 13 - Bellevue College. (n.d.). Bellevue College. Retrieved January 6, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 6, 2026, from [Link]

-

pKa Determination: - Bio-protocol. (n.d.). Bio-protocol. Retrieved January 6, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound (68592-22-3) for sale [vulcanchem.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound - CAS:99799-09-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. Unraveling Carboxylic Acid Secrets: How IR Spectra Decodes Molecular Insights - Housing Innovations [dev.housing.arizona.edu]

- 8. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to 2-(4-Hydroxycyclohexyl)acetic Acid: Nomenclature, Stereochemistry, and Therapeutic Relevance

Abstract

2-(4-Hydroxycyclohexyl)acetic acid is a carboxylated cyclohexanol derivative notable for its stereochemical complexity and its emergence in both diagnostic and therapeutic fields. This document provides a comprehensive technical overview of the molecule, beginning with a detailed analysis of its IUPAC nomenclature and the critical distinctions between its cis and trans stereoisomers. We will explore its key physicochemical properties, outline a primary synthetic route via catalytic hydrogenation, and discuss its significant biological roles. The guide will detail its function as a urinary biomarker for the rare metabolic disorder hawkinsinuria and its potential as a histone deacetylase (HDAC) inhibitor, a class of compounds with significant therapeutic implications in oncology. This whitepaper serves as a foundational resource for professionals engaged in metabolic research, diagnostics, and pharmaceutical development.

Introduction

This compound is a molecule of growing interest at the intersection of organic chemistry, biochemistry, and medicine. Structurally, it consists of a cyclohexane ring functionalized with both a hydroxyl group and an acetic acid moiety at positions 1 and 4, respectively. While seemingly simple, this arrangement gives rise to distinct stereoisomers that dictate its physical properties and biological activity.[1] Its relevance extends from being a key diagnostic marker for an inborn error of tyrosine metabolism to a subject of research in epigenetic modifiers for cancer therapy. This guide aims to provide an in-depth, field-proven perspective on this compound, grounded in established chemical principles and current research.

IUPAC Nomenclature and Stereochemical Analysis

A precise understanding of a molecule begins with its name. The nomenclature of this compound is governed by specific IUPAC rules that prioritize functional groups and define the parent structure.

Deconstruction of the IUPAC Name

-

Parent Structure: The principal functional group is the carboxylic acid (-COOH).[2][3] Because the -COOH group is part of a two-carbon chain that is not directly bonded to the ring, the acyclic "acetic acid" portion is designated as the parent structure.

-

Numbering: The carbon of the carboxyl group is assigned position 1, and the adjacent carbon, to which the ring is attached, is position 2. This leads to the "2-(...)" prefix.

-

Substituent: The cyclohexane ring is treated as a substituent on the acetic acid parent chain, hence "cyclohexyl".

-

Ring Numbering: The ring's point of attachment to the acetic acid chain is C-1 of the ring. The hydroxyl group (-OH) is located at the fourth carbon relative to this point, leading to the "4-Hydroxy" designation.

Combining these elements yields the systematic name: This compound .

Critical Role of Stereoisomerism

The 1,4-disubstituted cyclohexane ring gives rise to geometric isomerism, resulting in two distinct diastereomers: cis and trans.[1] This isomerism profoundly impacts the molecule's three-dimensional shape, receptor binding affinity, and metabolic fate.

-

trans-2-(4-Hydroxycyclohexyl)acetic acid: In the most stable chair conformation, both the acetic acid group and the hydroxyl group occupy equatorial positions. This minimizes steric hindrance, resulting in a thermodynamically more stable isomer. The formal IUPAC name for this isomer is 2-((1r,4r)-4-hydroxycyclohexyl)acetic acid .[4]

-

cis-2-(4-Hydroxycyclohexyl)acetic acid: In its chair conformation, one substituent must occupy an axial position while the other is equatorial. This leads to greater steric strain compared to the trans isomer.

The distinction is not merely academic; in biological systems, enzymes often exhibit high stereoselectivity, meaning the cis and trans isomers can have vastly different activities and metabolic pathways.

Figure 1: Chemical structures of the trans and cis isomers.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are fundamental to its handling, formulation, and analysis. The data presented below represents a mixture of cis- and trans- isomers unless otherwise specified.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₃ | [5] |

| Molecular Weight | 158.20 g/mol | [5][6][7] |

| CAS Number | 99799-09-4 (cis/trans mixture) | [6][7] |

| 68592-23-4 (trans-isomer) | [4] | |

| 68592-22-3 (cis-isomer) | [1] | |

| Physical Form | White to light yellow solid/crystal | [8] |

| Boiling Point | 326.4 °C | |

| Solubility | Soluble in water | [1] |

| Acidity | Weakly acidic | [1] |

| InChI Key | ALTAAUJNHYWOGS-UHFFFAOYSA-N | [1][8] |

Synthesis and Reactivity

From a synthetic chemistry perspective, the most direct and common route to produce this compound is through the catalytic hydrogenation of its aromatic precursor, 2-(4-hydroxyphenyl)acetic acid.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a standard laboratory procedure for the synthesis.

-

Reactor Setup: A high-pressure hydrogenation vessel is charged with 2-(4-hydroxyphenyl)acetic acid and a suitable solvent, such as ethanol or acetic acid.

-

Catalyst Addition: A hydrogenation catalyst is added. Rhodium on carbon (Rh/C) is highly effective for aromatic ring reduction under milder conditions. Alternatively, Platinum(IV) oxide (PtO₂, Adams' catalyst) can be used.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is agitated and may be heated (e.g., to 50-80 °C) to increase the reaction rate.

-

Monitoring: The reaction is monitored by observing hydrogen uptake or by analytical techniques like TLC or HPLC to track the disappearance of the starting material.

-

Workup: Upon completion, the reactor is cooled and depressurized. The catalyst is removed by filtration through a pad of Celite.

-

Isolation: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

-

Purification: The resulting mixture of cis and trans isomers can be purified by recrystallization or column chromatography if separation of isomers is required.

The causality for this experimental choice lies in the robustness and high yield of catalytic hydrogenation for reducing phenolic rings to their corresponding cyclohexanol derivatives. The choice of catalyst and conditions can influence the ratio of cis to trans isomers produced.

Figure 2: Synthetic workflow for this compound.

Relevance in Diagnostics and Therapeutics

The significance of this molecule to researchers and drug developers is primarily twofold: its role as a biomarker and its potential as a therapeutic agent.

Biomarker for Hawkinsinuria

Both cis- and trans-4-Hydroxycyclohexylacetic acid are established urinary biomarkers for hawkinsinuria, a rare autosomal dominant inborn error of metabolism.

-

Mechanism: The disorder stems from a defect in the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD), which is involved in the catabolism of tyrosine. This enzymatic deficiency leads to the accumulation of an intermediate that is further metabolized and excreted as 4-hydroxycyclohexylacetic acid and a related compound, hawkinsin.

-

Diagnostic Trustworthiness: The presence of these specific metabolites in urine is a highly reliable indicator of the disorder, making their detection a cornerstone of diagnosis. This self-validating system—where the presence of the molecule directly points to a specific metabolic defect—is ideal for clinical diagnostics.

Potential as a Histone Deacetylase (HDAC) Inhibitor

Several sources indicate that this compound is classified as a histone deacetylase (HDAC) inhibitor.

-

Therapeutic Context: HDAC inhibitors are a class of epigenetic drugs that interfere with the function of HDAC enzymes. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, these drugs can reactivate tumor suppressor genes, making them a powerful tool in oncology.

-

Drug Development Implications: The identification of this molecule as a potential HDAC inhibitor makes it a lead compound for further investigation. Its relatively simple structure serves as a valuable scaffold for medicinal chemists to design more potent and selective derivatives. Research in this area could focus on its effects on gene expression, cell cycle arrest, and apoptosis in cancer cell lines.

Conclusion

This compound is a multifaceted compound whose importance belies its structural simplicity. A rigorous application of IUPAC nomenclature rules is essential to distinguish it from related structures and to precisely define its cis and trans stereoisomers, which are fundamental to its biological function. Its established synthesis via catalytic hydrogenation provides a reliable source for research and development. For the intended audience, its dual role as a definitive biomarker in the diagnosis of hawkinsinuria and as a promising scaffold for the development of novel HDAC inhibitors places it at a significant nexus of diagnostic science and therapeutic innovation. Continued exploration of this molecule and its derivatives is warranted to fully unlock its potential.

References

-

Oregon State University. Chapter 19: Carboxylic Acids, Nomenclature. Available at: [Link]

-

SynZeal. Tranexamic Acid EP Impurity C (HCl salt) | 1803601-44-6. Available at: [Link]

-

ACD/Labs. R-5.7.1 Carboxylic acids. Available at: [Link]

-

University of Calgary. Substituted Cycloalkanes. Available at: [Link]

-

eCampusOntario Pressbooks. 25.1 Carboxylic Acids – Structure and Naming. Available at: [Link]

-

Chemistry LibreTexts. 20.1 Naming Carboxylic Acids and Nitriles. Available at: [Link]

-

Acanthus Research. Tranexamic Acid EP Impurity C HCl. Available at: [Link]

-

Chemistry LibreTexts. Nomenclature of Carboxylic Acids. Available at: [Link]

-

Brilliant. IUPAC Nomenclature - Branched Chain Alkanes, Cyclic Compounds Unsaturated Compounds. Available at: [Link]

-

Naming of Substituted Cycloalkanes. IUPAC Rules for Nomenclature of substituted Cycloalkanes. Available at: [Link]

-

Chemistry LibreTexts. 4.1: Naming Cycloalkanes. Available at: [Link]

-

Chemistry LibreTexts. 4.1: Naming Cycloalkanes. Available at: [Link]

-

Human Metabolome Database. Showing metabocard for trans-4-Hydroxycyclohexylacetic acid (HMDB0000909). Available at: [Link]

-

Human Metabolome Database. Showing metabocard for cis-4-Hydroxycyclohexylacetic acid (HMDB0000451). Available at: [Link]

-

PubChem. 2-(2-Hydroxycyclohexyl)acetic acid. Available at: [Link]

-

AMERICAN ELEMENTS. This compound | CAS 99799-09-4. Available at: [Link]

- Google Patents. US4218473A - Derivatives of 4-cyclohexyl-1-naphthalene-acetic acid and their use as drugs.

-

National Institutes of Health. 2-[(1R,4R)-1,4-Dihydroxycyclohexyl]acetic acid. Available at: [Link]

Sources

- 1. This compound (68592-22-3) for sale [vulcanchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-(trans-4-Hydroxycyclohexyl)acetic acid 95% | CAS: 68592-23-4 | AChemBlock [achemblock.com]

- 5. americanelements.com [americanelements.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. This compound (cis- and trans- mixtur… [cymitquimica.com]

An In-depth Technical Guide to 2-(4-Hydroxycyclohexyl)acetic Acid: Properties, Synthesis, and Biological Potential

This technical guide provides a comprehensive overview of 2-(4-hydroxycyclohexyl)acetic acid, a molecule of interest to researchers in organic synthesis, drug discovery, and metabolomics. This document delves into its chemical and physical properties, stereoisomerism, synthesis, and putative biological activities, with a focus on its potential as a histone deacetylase (HDAC) inhibitor.

Core Molecular and Physical Characteristics

This compound is a saturated carbocyclic compound featuring a cyclohexane ring substituted with a hydroxyl group and an acetic acid moiety. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₃ | [1][2][3] |

| Molecular Weight | 158.19 g/mol | [2][3] |

| Boiling Point | 326.4 °C (at 760 mmHg) | [3] |

| Predicted Water Solubility | 27.1 g/L | |

| Predicted pKa (Strongest Acidic) | 4.65 |

Note: Water solubility and pKa values are computationally predicted and should be confirmed by experimental analysis.

Stereoisomerism: The Significance of Cis and Trans Forms

A critical feature of this compound is the existence of cis and trans stereoisomers, which arises from the relative orientation of the hydroxyl and acetic acid groups on the cyclohexane ring. These isomers possess distinct physical properties and are expected to have different biological activities due to their unique three-dimensional shapes.[1]

| Isomer | CAS Number | Key Identifiers |

| cis-Isomer | 68592-22-3 | HMDB ID: HMDB0000451 |

| trans-Isomer | 68592-23-4 | HMDB ID: HMDB0000909 |

| Mixture | 99799-09-4 | PubChem CID: 12702257 |

The separation and characterization of these individual isomers are crucial for any drug development or in-depth biological study, as their differential interaction with enzyme active sites is highly probable.

Caption: Relationship between stereoisomers and their distinct properties.

Synthesis and Spectroscopic Characterization

The most logical and referenced synthetic route to this compound is through the catalytic hydrogenation of its aromatic precursor, 4-hydroxyphenylacetic acid. This method effectively saturates the benzene ring to yield the desired cyclohexyl derivative.

Proposed Synthesis Workflow: Catalytic Hydrogenation

This protocol is adapted from the general methodology for the hydrogenation of phenolic acids described by Ungnade and Morriss (1948).

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Hydroxyphenylacetic acid

-

5% Rhodium on alumina catalyst (or Platinum Oxide)

-

Glacial acetic acid

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Hydrogen gas (high purity)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Preparation: In a suitable pressure vessel, dissolve 4-hydroxyphenylacetic acid in glacial acetic acid.

-

Catalyst Addition: Add the 5% rhodium on alumina catalyst to the solution. The catalyst loading is typically 5-10% by weight relative to the starting material.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to approximately 100-150 atm.

-

Reaction: Heat the mixture to 50-100 °C with vigorous stirring. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Cooling and Filtration: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Remove the solvent (glacial acetic acid) from the filtrate under reduced pressure using a rotary evaporator. The resulting solid will be a mixture of cis- and trans-2-(4-hydroxycyclohexyl)acetic acid.

-

Purification (Optional): The cis and trans isomers can be separated by fractional crystallization or column chromatography.

Spectroscopic Characterization (Predicted Data)

Predicted ¹H NMR (100 MHz, D₂O):

-

Chemical shifts for the cyclohexane ring protons are expected between δ 1.0-2.2 ppm.

-

The proton on the carbon bearing the hydroxyl group (-CHOH) would likely appear as a multiplet around δ 3.5-4.0 ppm.

-

The methylene protons of the acetic acid group (-CH₂COOH) would be expected in the range of δ 2.2-2.5 ppm.

Predicted ¹³C NMR (100 MHz, D₂O):

-

The carboxyl carbon (-COOH) is predicted to be in the range of δ 175-180 ppm.

-

The carbon bearing the hydroxyl group (-CHOH) would likely be found around δ 65-75 ppm.

-

The carbons of the cyclohexane ring are expected in the aliphatic region of δ 25-45 ppm.

-

The methylene carbon of the acetic acid group (-CH₂COOH) is predicted around δ 40-45 ppm.

Expected IR Spectral Features:

-

A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid.

-

A strong C=O stretching absorption around 1700-1725 cm⁻¹.

-

A broad O-H stretching band from the alcohol group around 3200-3600 cm⁻¹.

-

C-H stretching absorptions of the cyclohexane and methylene groups just below 3000 cm⁻¹.

Biological Context and Potential Applications

Role as a Human Metabolite

Both cis- and trans-2-(4-hydroxycyclohexyl)acetic acid have been identified in the urine of patients with a rare metabolic disorder known as Hawkinsinuria.[4] This disorder is caused by a defect in the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is involved in the tyrosine catabolism pathway. The presence of these compounds, therefore, serves as a biomarker for this specific inborn error of metabolism.

Caption: Metabolic origin of this compound in Hawkinsinuria.

Putative Role as a Histone Deacetylase (HDAC) Inhibitor

While direct experimental evidence is limited, this compound is classified by some chemical suppliers as a histone deacetylase (HDAC) inhibitor. This classification is likely based on its structural resemblance to other short-chain fatty acids, such as valproic acid and butyric acid, which are known to inhibit Class I and IIa HDACs.

Proposed Mechanism of Action: HDAC inhibitors typically function by binding to the zinc ion within the active site of the HDAC enzyme. The carboxylic acid moiety of this compound would be the key functional group responsible for this interaction. By inhibiting HDACs, the acetylation of histone proteins is increased, leading to a more open chromatin structure and altered gene expression. This can result in various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis in cancer cells.

Representative Experimental Workflow: In Vitro HDAC Inhibition Assay

To validate the putative HDAC inhibitory activity of this compound, a standard in vitro colorimetric assay can be employed.

Principle: An acetylated histone substrate is bound to a microplate. The test compound and a source of HDAC enzyme (e.g., nuclear extract) are added. If the compound inhibits the enzyme, the substrate remains acetylated. A specific antibody that recognizes the acetylated histone is then used, followed by a secondary antibody conjugated to an enzyme for colorimetric detection. The signal intensity is inversely proportional to the HDAC activity.

Step-by-Step Protocol:

-

Substrate Coating: Coat microplate wells with an acetylated histone substrate.

-

Inhibitor Addition: Add serial dilutions of this compound (and a known HDAC inhibitor as a positive control) to the wells.

-

Enzyme Addition: Add a constant amount of HDAC enzyme (e.g., from a nuclear extract or a purified recombinant source) to each well.

-

Incubation: Incubate the plate at 37°C to allow the deacetylation reaction to occur.

-

Washing: Wash the wells to remove the enzyme and inhibitor.

-

Primary Antibody: Add a primary antibody specific for the acetylated histone substrate and incubate.

-

Washing: Wash the wells to remove unbound primary antibody.

-

Secondary Antibody: Add a colorimetric enzyme-linked secondary antibody and incubate.

-

Washing: Wash the wells to remove unbound secondary antibody.

-

Development: Add a chromogenic substrate and incubate until color develops.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound is a well-defined molecule with established physical and chemical properties. Its synthesis via the hydrogenation of 4-hydroxyphenylacetic acid is a feasible and scalable route. While its role as a biomarker in Hawkinsinuria is documented, its potential as a therapeutic agent, particularly as an HDAC inhibitor, warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing compound.

References

- Niederwieser, A., Wadman, S. K., & Danks, D. M. (1978). Excretion of cis- and trans-4-hydroxycyclohexylacetic acid in addition to hawkinsin in a family with a postulated defect of 4-hydroxyphenylpyruvate dioxygenase. Clinica Chimica Acta, 90(2), 195–200.

- Vulcanchem. (n.d.). This compound.

- Ungnade, H. E., & Morriss, F. V. (1948). Hydrogenation of Phenolic Acids. Journal of the American Chemical Society, 70(5), 1898–1901.

-

Human Metabolome Database. (n.d.). Showing metabocard for cis-4-Hydroxycyclohexylacetic acid (HMDB0000451). Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for trans-4-Hydroxycyclohexylacetic acid (HMDB0000909). Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Hydroxycyclohexyl)acetic acid. Retrieved from [Link]

-

ChemBK. (n.d.). TRANS-(4-hydroxycyclohexyl) acetate. Retrieved from [Link]

Sources

- 1. This compound (68592-22-3) for sale [vulcanchem.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. americanelements.com [americanelements.com]

- 4. Excretion of cis- and trans-4-hydroxycyclohexylacetic acid in addition to hawkinsin in a family with a postulated defect of 4-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aqueous Solubility of cis-4-Hydroxycyclohexylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Critical Role of Aqueous Solubility in Drug Development

In the journey of a drug from discovery to clinical application, aqueous solubility stands as a paramount physicochemical property. It dictates the rate and extent to which a compound dissolves in the aqueous environment of the gastrointestinal tract, a prerequisite for absorption and subsequent systemic circulation. Poor aqueous solubility can lead to low and erratic bioavailability, therapeutic inconsistency, and challenges in formulation development.[1] Therefore, a comprehensive understanding and accurate determination of the aqueous solubility of a drug candidate like cis-4-Hydroxycyclohexylacetic acid are indispensable for its successful development.

Physicochemical Properties of cis-4-Hydroxycyclohexylacetic Acid

To understand the aqueous solubility of cis-4-Hydroxycyclohexylacetic acid, it is essential to first examine its molecular structure and inherent physicochemical properties.

Molecular Structure:

-

Chemical Name: cis-4-Hydroxycyclohexylacetic acid

-

CAS Number: 68592-22-3[2]

-

Molecular Formula: C₈H₁₄O₃[2]

-

Molecular Weight: 158.19 g/mol

The molecule consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and an acetic acid (-CH₂COOH) group in a cis configuration. This stereochemistry places both substituents on the same side of the cyclohexane ring.

Key Functional Groups and their Influence on Solubility:

The solubility of cis-4-Hydroxycyclohexylacetic acid in water is primarily governed by the presence of two key polar functional groups:

-

Hydroxyl Group (-OH): This group is highly polar and capable of forming strong hydrogen bonds with water molecules. The oxygen atom acts as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor. This interaction significantly contributes to the hydrophilicity of the molecule.[3][4]

-

Carboxylic Acid Group (-COOH): This is another highly polar functional group that can participate in hydrogen bonding with water. More importantly, the carboxylic acid group is ionizable. At physiological pH, it will be predominantly deprotonated to form the highly water-soluble carboxylate anion (-COO⁻).[5]

The presence of these two hydrophilic groups on a relatively small and compact cyclohexane scaffold suggests that cis-4-Hydroxycyclohexylacetic acid should exhibit appreciable water solubility.

Predicted Physicochemical Properties:

While experimental data is scarce, computational models provide valuable estimates of key properties.

| Property | Predicted Value | Source |

| Water Solubility | 27.1 g/L | ALOGPS |

| logP | 0.93 | ALOGPS |

| pKa (Strongest Acidic) | 4.65 | ChemAxon |

The predicted water solubility of 27.1 g/L is substantial and classifies the compound as "soluble" according to standard pharmaceutical definitions. The predicted pKa of 4.65 is typical for a carboxylic acid and is crucial for understanding the pH-dependent solubility profile.

Factors Influencing the Aqueous Solubility

The intrinsic solubility of a compound can be significantly modulated by external factors. For cis-4-Hydroxycyclohexylacetic acid, pH and temperature are the most critical.

The Profound Impact of pH

The solubility of ionizable compounds like carboxylic acids is highly dependent on the pH of the aqueous medium.[5][6] The carboxylic acid group of cis-4-Hydroxycyclohexylacetic acid can exist in two forms: the protonated (neutral) form and the deprotonated (anionic) form.

-

At low pH (acidic conditions): The equilibrium will favor the protonated, uncharged form of the carboxylic acid. This form is less polar and, consequently, less soluble in water.[7]

-

At high pH (alkaline conditions): The equilibrium will shift towards the deprotonated, anionic carboxylate form. The presence of a negative charge greatly enhances the interaction with polar water molecules, leading to a significant increase in aqueous solubility.[5][7]

Given the predicted pKa of 4.65, the solubility of cis-4-Hydroxycyclohexylacetic acid is expected to increase dramatically as the pH rises above this value. This pH-dependent solubility is a critical consideration for drug formulation and understanding its behavior in different segments of the gastrointestinal tract.

The Role of Stereochemistry: cis vs. trans Isomers

The spatial arrangement of the hydroxyl and acetic acid groups on the cyclohexane ring (cis vs. trans) can influence the molecule's physical properties, including its solubility. While there is no direct comparative study for cis-4-Hydroxycyclohexylacetic acid, we can draw insights from related molecules.

In some cases, cis isomers, being less symmetrical, may have lower crystal lattice energies and thus higher solubility compared to their more stable and often higher-melting trans counterparts. For instance, maleic acid (cis-butenedioic acid) is significantly more soluble in water than fumaric acid (trans-butenedioic acid). This is attributed to the intramolecular hydrogen bonding in the cis isomer, which reduces its interaction with neighboring molecules in the crystal lattice.

Conversely, the cis configuration in cis-4-Hydroxycyclohexylacetic acid could potentially allow for intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups. This might slightly reduce the number of functional groups available for intermolecular hydrogen bonding with water, which could theoretically decrease solubility compared to the trans isomer where such intramolecular interactions are less likely. However, the increased polarity and potential for a more folded conformation in the cis isomer could disrupt crystal packing and enhance solubility. Further experimental investigation is required to definitively determine the solubility difference between the cis and trans isomers of 4-Hydroxycyclohexylacetic acid.

The Influence of Temperature

The solubility of most solid compounds in a liquid solvent, including water, is temperature-dependent. Generally, for most carboxylic acids, solubility in water increases with increasing temperature.[8] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solute. However, the exact relationship between temperature and solubility for cis-4-Hydroxycyclohexylacetic acid would need to be determined experimentally. For some short-chain carboxylic acids, this relationship can be non-linear.[9]

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[1][8][10] This method involves equilibrating an excess amount of the solid compound with a specific solvent (in this case, water) at a constant temperature until the solution is saturated.

Step-by-Step Experimental Protocol:

-

Preparation:

-

Accurately weigh an excess amount of solid cis-4-Hydroxycyclohexylacetic acid.

-

Place the solid into a clear glass vial or flask.

-

Add a precise volume of purified water (or a buffer solution of a specific pH).

-

-

Equilibration:

-

Seal the vial/flask to prevent solvent evaporation.

-

Place the sample in a constant temperature shaker or incubator.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Carefully separate the saturated supernatant from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter).

-

-

Quantification:

-

The concentration of the dissolved compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

A calibration curve prepared with standard solutions of known concentrations of cis-4-Hydroxycyclohexylacetic acid is used for accurate quantification.

-

-

Data Reporting:

-

The aqueous solubility is reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature and pH.

-

Workflow Diagram:

Caption: Workflow for the Shake-Flask method.

Computational Prediction of Aqueous Solubility

In the early stages of drug discovery, when the physical compound may not be available in sufficient quantities for experimental testing, computational models are invaluable for predicting solubility.[9][11] These methods can be broadly categorized into two types:

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate the chemical structure of a compound with its experimentally determined solubility.[9] They rely on molecular descriptors that encode various aspects of the molecule's topology, geometry, and electronic properties. The predicted solubility of 27.1 g/L for cis-4-Hydroxycyclohexylacetic acid from ALOGPS is an example of a QSPR prediction.

-

Physics-Based Methods: These approaches use fundamental principles of thermodynamics to calculate the free energy of solvation, which is directly related to solubility.[12] While computationally more intensive, they can provide a more detailed understanding of the molecular interactions driving dissolution.

Computational Workflow Diagram:

Caption: Computational solubility prediction workflow.

Conclusion and Future Perspectives

While a definitive experimental value for the aqueous solubility of cis-4-Hydroxycyclohexylacetic acid remains to be published, a comprehensive analysis of its molecular structure and the application of established physicochemical principles and computational models provide a strong foundation for understanding its behavior. The presence of both a hydroxyl and a carboxylic acid group strongly suggests good water solubility, which is supported by a predicted value of 27.1 g/L. The solubility is expected to be highly dependent on pH, increasing significantly in alkaline conditions.

For drug development professionals, it is imperative to experimentally determine the aqueous solubility of cis-4-Hydroxycyclohexylacetic acid using a standardized method like the shake-flask protocol. Furthermore, investigating the solubility profile as a function of pH and temperature, and conducting a direct comparison with the trans-isomer, will provide critical data for formulation development, biopharmaceutical classification, and predicting in vivo performance.

References

- Effect of pH and temperature on the solubility of a surface active carboxylic acid.

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- How do functional groups like hydroxyl and amino groups affect w

- Solubility characteristics due to hydroxyl groups. StudyRaid.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure.

- Hydroxyl group | Definition, Structure, & Facts. Britannica.

- Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly.

- How do functional groups affect solubility in organic compounds?. TutorChase.

- The Importance of the Hydroxyl Group in Organic Chemistry. Algor Cards.

- (CIS-4-HYDROXYCYCLOHEXYL)ACETIC ACID | 68592-22-3. Sigma-Aldrich.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Recent progress in the computational prediction of aqueous solubility and absorption. PMC.

- Solubility Testing – Shake Flask Method. BioAssay Systems.

- General Experimental Protocol for Determining Solubility. Benchchem.

- Showing metabocard for cis-4-Hydroxycyclohexylacetic acid (HMDB0000451).

- Determination of aqueous solubility by heating and equilibration: A technical note.

- EXPERIMENT 1 DETERMIN

- cis-4-Hydroxycyclohexanecarboxylic acid AldrichCPR 3685-22-1. Sigma-Aldrich.

- EXPERIMENT 2 DETERMIN

- How does pH affect water solubility of organic acids (or acids in general)?. Reddit.

- Experiment: Solubility of Organic & Inorganic Compounds.

- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?.

Sources

- 1. Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exposome-Explorer - 4-Hydroxycyclohexylacetic acid (Compound) [exposome-explorer.iarc.fr]

- 3. On heating, cis-4-hydroxycyclohexanecarboxylic acid forms a lactone but t.. [askfilo.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties - PMC [pmc.ncbi.nlm.nih.gov]